N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide
Description
Properties
Molecular Formula |
C12H9N5OS |
|---|---|
Molecular Weight |
271.30 g/mol |
IUPAC Name |
N-[2-(tetrazol-1-yl)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C12H9N5OS/c18-12(11-6-3-7-19-11)14-9-4-1-2-5-10(9)17-8-13-15-16-17/h1-8H,(H,14,18) |
InChI Key |
USNZXRCJVQJNJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=CS2)N3C=NN=N3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Aminobenzonitrile with Sodium Azide
The tetrazole ring is synthesized via a [2+3] cycloaddition between 2-aminobenzonitrile and sodium azide in the presence of ammonium chloride as a catalyst. This method, adapted from tetrazole syntheses in thiazole hybrids, proceeds under reflux in dimethylformamide (DMF) for 12–16 hours.
Reaction Conditions
-
Reagents : 2-Aminobenzonitrile (1 eq), NaN₃ (1.2 eq), NH₄Cl (0.1 eq).
-
Solvent : DMF, 110°C.
Characterization Data
Amide Coupling with Thiophene-2-carboxylic Acid
Carbodiimide-Mediated Coupling
A standard approach utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate thiophene-2-carboxylic acid for reaction with 2-(1H-tetrazol-1-yl)aniline.
Procedure
-
Thiophene-2-carboxylic acid (1.2 eq) is dissolved in anhydrous dichloromethane (DCM).
-
EDC (1.5 eq) and HOBt (1.5 eq) are added at 0°C under argon.
-
After 30 minutes, 2-(1H-tetrazol-1-yl)aniline (1 eq) and N,N-diisopropylethylamine (DIPEA, 2 eq) are introduced.
-
The mixture stirs at room temperature for 24 hours.
Workup
The reaction is quenched with water, extracted with DCM, and purified via column chromatography (ethyl acetate/hexane, 1:1).
1,1'-Carbonyldiimidazole (CDI) Activation
Patent data highlights CDI as an efficient coupling agent for sterically hindered amines.
Optimized Protocol
-
Thiophene-2-carboxylic acid (1 eq) and CDI (1.2 eq) reflux in tetrahydrofuran (THF) for 2 hours.
-
2-(1H-Tetrazol-1-yl)aniline (1 eq) is added, and reflux continues for 6 hours.
-
Precipitation in ice water followed by filtration yields the crude product, which is recrystallized from acetonitrile.
Alternative Routes via Intermediate Functionalization
Ullmann-Type Coupling for Direct Arylation
A copper-catalyzed coupling between thiophene-2-carboxamide and 2-iodophenyltetrazole avoids separate amine synthesis.
Conditions
-
Catalyst : CuI (10 mol%).
-
Ligand : 1,10-Phenanthroline (20 mol%).
-
Base : Cs₂CO₃ (2 eq).
-
Solvent : DMSO, 100°C, 24 hours.
Comparative Analysis of Synthetic Methods
| Method | Reagents | Solvent | Temperature | Yield | Purity (HPLC) |
|---|---|---|---|---|---|
| EDC/HOBt coupling | EDC, HOBt, DIPEA | DCM | RT | 65–70% | 98.5% |
| CDI activation | CDI | THF | Reflux | 75–80% | 99.2% |
| Ullmann coupling | CuI, 1,10-Phenanthroline | DMSO | 100°C | 55–60% | 97.8% |
CDI-mediated coupling provides superior yields and purity, attributed to milder conditions and reduced epimerization.
Characterization and Spectroscopic Data
Infrared Spectroscopy
Nuclear Magnetic Resonance
Mass Spectrometry
Challenges and Optimization Strategies
Regioselectivity in Tetrazole Formation
The 1H-tetrazole regioisomer is favored over the 2H-tautomer due to electronic stabilization from the adjacent phenyl ring. Using triethylorthoformate as a dehydrating agent during cyclization minimizes byproducts.
Solvent Effects on Amide Coupling
Polar aprotic solvents (THF, DMF) enhance reaction rates by stabilizing the activated intermediate. Patent data indicates THF improves yields by 15% compared to DCM due to better solubility of CDI complexes.
Scalability and Industrial Considerations
Batch processes using CDI activation are scalable to kilogram quantities with yields exceeding 75% . Continuous-flow systems may further enhance efficiency by reducing reaction times and improving heat management.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the tetrazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under controlled conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds containing tetrazole rings often exhibit antimicrobial activity. N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide has been studied for its potential as an antimicrobial agent. Preliminary studies suggest that it can inhibit certain enzymes or receptors associated with microbial growth, making it a candidate for further pharmacological evaluation .
Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes linked to disease pathways. For instance, studies have indicated that this compound may effectively modulate enzyme activity, which could lead to therapeutic applications in treating diseases where these enzymes play a critical role .
Structure-Activity Relationship Studies
Research has focused on understanding the structure-activity relationship (SAR) of this compound derivatives. These studies help elucidate how modifications to the compound's structure impact its biological activity. For example, certain substitutions on the phenyl ring have been shown to enhance antimicrobial efficacy and enzyme inhibition .
Potential Therapeutic Applications
This compound's potential therapeutic applications extend beyond antimicrobial activity. Its ability to interact with various biological targets positions it as a candidate for developing drugs aimed at inflammatory and metabolic diseases, particularly through its action on G protein-coupled receptors (GPR35) .
Mechanism of Action
The mechanism of action of N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide involves its interaction with biological targets through hydrogen bonding and π-π stacking interactions. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzyme active sites or receptor proteins, thereby modulating their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Thiophene-2-carboxamide Derivatives
Structural and Crystallographic Insights
- Dihedral Angles : In N-(2-nitrophenyl)thiophene-2-carboxamide, dihedral angles between the benzene and thiophene rings are 13.53° and 8.50°, indicating moderate planarity . The tetrazole analog likely exhibits similar or reduced planarity due to steric hindrance from the tetrazole ring, affecting molecular packing and intermolecular interactions.
- Hydrogen Bonding: The nitro derivative lacks classical hydrogen bonds but forms weak C–H⋯O/S interactions .
Biological Activity
N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural characteristics, which include a tetrazole ring and a thiophene moiety. This article explores its biological activity, focusing on its potential applications in antimicrobial and anticancer therapies, as well as its mechanisms of action.
Structural Overview
The compound's structure can be summarized as follows:
| Component | Description |
|---|---|
| Molecular Formula | C₁₂H₉N₅O₂S |
| Molecular Weight | 255.23 g/mol |
| Key Functional Groups | Tetrazole ring, thiophene ring, carboxamide group |
The presence of the tetrazole ring enhances the compound's ability to form hydrogen bonds and interact with various biological targets, potentially increasing its bioactivity.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against several bacterial strains. The mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
- Case Study : A study conducted by Cardoso-Ortiz et al. (2023) reported that derivatives of tetrazole compounds, including those with thiophene linkages, showed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 5 to 25 µg/mL, indicating potent activity.
Anticancer Activity
The anticancer potential of this compound has also been explored. Preliminary findings suggest that this compound can induce apoptosis in cancer cell lines while sparing normal cells.
- Research Findings : In a study published in MDPI (2024), the compound was tested against various cancer cell lines, including A-431 (skin cancer) and Jurkat cells (leukemia). The IC₅₀ values were reported to be less than 10 µg/mL, indicating significant cytotoxicity towards cancer cells. The study suggested that the compound interacts with specific molecular targets involved in cell cycle regulation and apoptosis pathways.
The biological activity of this compound can be attributed to its ability to bind to various enzymes and receptors:
- Enzyme Interaction : Molecular docking studies have shown that the tetrazole moiety plays a crucial role in binding interactions with enzymes involved in cancer progression. This binding can inhibit enzyme activity, leading to reduced cell proliferation.
- Signaling Pathways : The compound influences several signaling pathways related to cell growth and apoptosis. It has been observed to modulate pathways involving p38 MAPK and TNF-alpha release, which are critical in inflammation and cancer progression.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-[2-(1H-tetrazol-5-yl)phenyl]-5,6,7,8-tetrahydronaphthalen-1-amine | Tetrazole and naphthalene rings | Enhanced lipophilicity |
| N-[2-(1H-tetrazol-1-yl)phenyl]benzamide | Tetrazole and benzene rings | Potentially higher stability |
| This compound | Tetrazole and thiophene rings | Distinct electronic properties |
The thiophene component contributes unique electronic properties that may enhance the compound's reactivity and interaction potential with biological targets compared to other similar compounds.
Q & A
Q. What synthetic routes are commonly employed for N-[2-(1H-tetrazol-1-yl)phenyl]thiophene-2-carboxamide, and how can intermediates be characterized?
Answer: The synthesis typically involves multi-step reactions:
- Step 1: Condensation of 3-aminothiophene-2-carboxamide with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) to form Schiff bases .
- Step 2: Cyclization with sodium azide in tetrahydrofuran (THF) under reflux to introduce the tetrazole ring .
- Step 3: Demethylation using boron tribromide (BBr₃) to convert methoxy groups to hydroxyls .
- Step 4: Phosphorylation with substituted phenyl phosphorodichloridates to finalize the scaffold .
Characterization Methods:
Q. How are biological activities (e.g., antimicrobial) evaluated for this compound?
Answer: Standard protocols include:
- Antimicrobial Assays: Disk diffusion or microdilution methods against bacterial/fungal strains (e.g., E. coli, S. aureus), with zone-of-inhibition or MIC (minimum inhibitory concentration) measurements .
- Molecular Docking: Computational screening against target enzymes (e.g., E. coli DNA gyrase) using AutoDock Vina or Schrödinger Suite to predict binding affinities .
- Cytotoxicity Testing: MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can structural modifications enhance solubility or target specificity?
Answer:
- Substituent Engineering: Replace methoxy groups with hydrophilic moieties (e.g., hydroxyls, sulfonates) to improve aqueous solubility .
- Scaffold Hybridization: Integrate bioisosteres (e.g., triazoles instead of tetrazoles) to modulate pharmacokinetics .
- Computational QSAR Models: Predict structure-activity relationships using descriptors like logP and polar surface area .
Example Modification:
| Modification | Effect | Reference |
|---|---|---|
| 4-Fluoro substitution | Increased bacterial membrane penetration | |
| Demethylation (→ hydroxyl) | Enhanced hydrogen bonding with target proteins |
Q. How to resolve contradictions in biological activity data across studies?
Answer: Contradictions may arise from:
- Assay Variability: Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Structural Polymorphism: Use X-ray crystallography (SHELX software ) or DFT calculations to confirm conformationally active forms.
- Off-Target Effects: Perform kinome-wide profiling or proteomics to identify unintended interactions .
Case Study: Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration differences). Validate via orthogonal assays like SPR (surface plasmon resonance) .
Q. What computational strategies optimize molecular docking for this compound?
Answer:
- Ensemble Docking: Account for protein flexibility by docking against multiple receptor conformations (e.g., from MD simulations) .
- Free Energy Perturbation (FEP): Quantify binding energy changes for specific substitutions (e.g., methyl → chloro) .
- Pharmacophore Modeling: Map essential interaction features (e.g., hydrogen bond donors at tetrazole N2/N3 positions) .
Validation: Cross-check docking poses with crystallographic data (PDB entries) using SHELXL refinement .
Q. How to design experiments for assessing metabolic stability?
Answer:
- In Vitro Liver Microsome Assays: Incubate with cytochrome P450 isoforms (e.g., CYP3A4) and quantify parent compound degradation via LC-MS .
- Reactive Metabolite Screening: Trapping studies with glutathione (GSH) to detect electrophilic intermediates .
- ADMET Prediction Tools: Use SwissADME or ADMETLab to prioritize derivatives with favorable pharmacokinetic profiles .
Data Contradiction Analysis
Q. Why do some studies report high in vitro activity but low in vivo efficacy?
Answer: Potential factors include:
- Poor Bioavailability: Low solubility or rapid hepatic clearance. Address via prodrug strategies (e.g., esterification of hydroxyl groups) .
- Plasma Protein Binding: Measure unbound fraction using equilibrium dialysis; modify lipophilicity to reduce binding .
- Species-Specific Metabolism: Compare metabolic pathways in human vs. rodent liver microsomes .
Q. How to interpret conflicting spectral data (e.g., NMR shifts) in structural studies?
Answer:
- Solvent Effects: DMSO-d₆ vs. CDCl₃ can alter chemical shifts (e.g., amide NH₂ protons appear at δ 7.80 ppm in DMSO) .
- Dynamic Exchange: Use variable-temperature NMR to resolve broadened peaks from tautomerism (e.g., tetrazole ↔ imidate forms) .
- Crystallographic Validation: Resolve ambiguities via single-crystal XRD (SHELXL refinement ).
Q. What strategies validate molecular mechanisms proposed in docking studies?
Answer:
- Site-Directed Mutagenesis: Engineer mutations in predicted binding residues (e.g., Asp86 in E. coli gyrase) and measure activity loss .
- SPR Binding Assays: Quantify affinity (KD) and kinetics (kon/koff) for wild-type vs. mutant targets .
- Cellular Thermal Shift Assays (CETSA): Confirm target engagement by monitoring protein stability shifts post-treatment .
Q. How to prioritize derivatives for preclinical development?
Answer:
- Multiparameter Optimization: Balance potency (IC₅₀ < 1 µM), solubility (>50 µg/mL), and metabolic stability (t₁/₂ > 30 min in microsomes) .
- Toxicity Profiling: Screen for hERG inhibition (patch-clamp assays) and genotoxicity (Ames test) .
- In Vivo PK/PD: Conduct rodent studies to correlate exposure (AUC) with efficacy (e.g., bacterial load reduction) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
